molecular formula C11H15N5O B6418626 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol CAS No. 869073-46-1

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol

Cat. No. B6418626
CAS RN: 869073-46-1
M. Wt: 233.27 g/mol
InChI Key: HDXBRUNKWAZIMW-UHFFFAOYSA-N
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Description

The compound “1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol” is a derivative of pyrazolo[3,4-d]pyrimidine . It is a small molecule that has been investigated for its potential applications in various fields .


Synthesis Analysis

While specific synthesis methods for “1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol” were not found, there are general methods for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives . These methods often involve the reaction of various precursors under specific conditions .


Molecular Structure Analysis

The molecular structure of “1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic system containing two nitrogen atoms . The compound also contains a piperidin-4-ol group attached to the pyrazolo[3,4-d]pyrimidine core .

Future Directions

The future directions for research on “1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol” could include further investigation of its potential applications, particularly in the field of cancer treatment . Additionally, more research could be done to elucidate its mechanism of action and to optimize its synthesis .

properties

IUPAC Name

1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-15-10-9(6-14-15)11(13-7-12-10)16-4-2-8(17)3-5-16/h6-8,17H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXBRUNKWAZIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol

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